molecular formula C19H18N2O4S B12118597 Acetic acid, [[4,5-bis(4-methoxyphenyl)-1H-imidazol-2-yl]thio]- CAS No. 39908-37-7

Acetic acid, [[4,5-bis(4-methoxyphenyl)-1H-imidazol-2-yl]thio]-

Cat. No.: B12118597
CAS No.: 39908-37-7
M. Wt: 370.4 g/mol
InChI Key: JIJXPLATFGYIOD-UHFFFAOYSA-N
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Description

Acetic acid, [[4,5-bis(4-methoxyphenyl)-1H-imidazol-2-yl]thio]- is a complex organic compound that features a unique structure combining acetic acid with a substituted imidazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of acetic acid, [[4,5-bis(4-methoxyphenyl)-1H-imidazol-2-yl]thio]- typically involves multi-step organic reactions. One common method includes the formation of the imidazole ring followed by the introduction of the methoxyphenyl groups. The final step involves the thio-acetylation to attach the acetic acid moiety. The reaction conditions often require specific catalysts, solvents, and controlled temperatures to ensure the desired product yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process. Industrial methods also focus on optimizing reaction conditions to minimize by-products and maximize yield.

Chemical Reactions Analysis

Types of Reactions

Acetic acid, [[4,5-bis(4-methoxyphenyl)-1H-imidazol-2-yl]thio]- can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into thioethers or other reduced forms.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like halides or amines can be used for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thioethers.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Acetic acid, [[4,5-bis(4-methoxyphenyl)-1H-imidazol-2-yl]thio]- has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or a ligand for receptor studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of acetic acid, [[4,5-bis(4-methoxyphenyl)-1H-imidazol-2-yl]thio]- involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions or enzyme active sites, modulating their activity. The methoxyphenyl groups may enhance the compound’s binding affinity and specificity. The thio-acetyl group can participate in redox reactions, influencing the compound’s overall reactivity and biological activity.

Comparison with Similar Compounds

Similar Compounds

    4-methoxyphenylacetic acid: A simpler compound with a single methoxyphenyl group.

    4-(((4-methoxyphenyl)amino)methyl)-N,N-dimethylaniline: Contains a methoxyphenyl group and an amino group.

    Methacetin: Features a methoxyphenyl group and an acetamide moiety.

Uniqueness

Acetic acid, [[4,5-bis(4-methoxyphenyl)-1H-imidazol-2-yl]thio]- is unique due to its combination of an imidazole ring with two methoxyphenyl groups and a thio-acetyl group. This structure provides a distinct set of chemical and biological properties, making it valuable for various applications.

Properties

CAS No.

39908-37-7

Molecular Formula

C19H18N2O4S

Molecular Weight

370.4 g/mol

IUPAC Name

2-[[4,5-bis(4-methoxyphenyl)-1H-imidazol-2-yl]sulfanyl]acetic acid

InChI

InChI=1S/C19H18N2O4S/c1-24-14-7-3-12(4-8-14)17-18(13-5-9-15(25-2)10-6-13)21-19(20-17)26-11-16(22)23/h3-10H,11H2,1-2H3,(H,20,21)(H,22,23)

InChI Key

JIJXPLATFGYIOD-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=C(N=C(N2)SCC(=O)O)C3=CC=C(C=C3)OC

Origin of Product

United States

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